

# An In-depth Technical Guide to **tert-Butyl (5-nitropyridin-2-yl)carbamate**

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## Compound of Interest

**Compound Name:** *tert-Butyl (5-nitropyridin-2-yl)carbamate*

**Cat. No.:** B168906

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **tert-butyl (5-nitropyridin-2-yl)carbamate**. The information is curated for professionals in the fields of chemical research and drug development.

## Chemical Properties

**tert-Butyl (5-nitropyridin-2-yl)carbamate** is a yellow solid compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.<sup>[1]</sup> Its chemical structure combines a pyridine ring, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group, which influences its reactivity and solubility.

## Physicochemical Data

A summary of the key physicochemical properties of **tert-butyl (5-nitropyridin-2-yl)carbamate** is presented in the table below.

Property	Value	Source(s)
CAS Number	161117-88-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	239.23 g/mol	<a href="#">[1]</a>
Appearance	Yellow solid	<a href="#">[1]</a>
Purity	≥ 95% (HPLC)	<a href="#">[1]</a>
Storage Conditions	0-8°C	<a href="#">[1]</a>

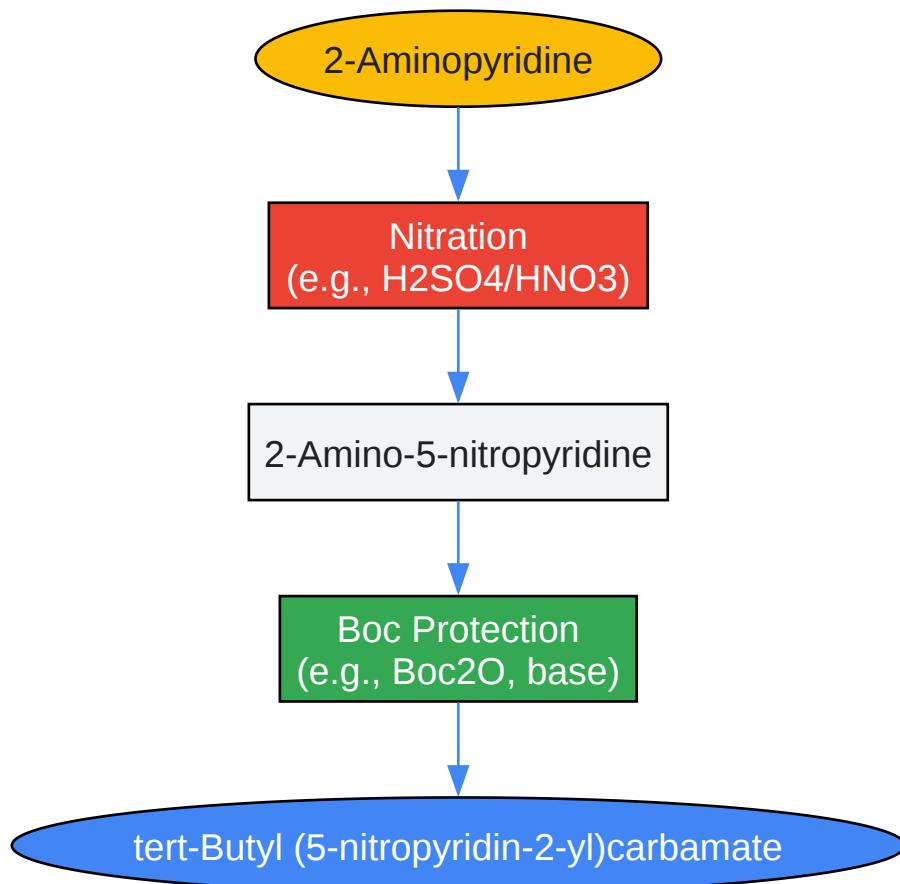
Note: Specific data on melting point, boiling point, and solubility were not found in the available literature. For a related compound, tert-butyl (2-nitrophenyl)carbamate, the melting point is reported as 89-90°C, which may serve as a rough estimate.[\[4\]](#)

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl (5-nitropyridin-2-yl)carbamate** typically involves the protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for masking the reactivity of a primary amine.

## General Synthetic Workflow

The logical workflow for the synthesis of the title compound starts from the nitration of 2-aminopyridine to form the precursor 2-amino-5-nitropyridine, followed by the Boc protection of the amino group.



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Caption: General synthesis workflow for **tert-Butyl (5-nitropyridin-2-yl)carbamate**.

## Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine (Precursor)

A common method for the synthesis of the precursor, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine.

Materials:

- 2-aminopyridine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Fuming Nitric Acid (HNO<sub>3</sub>)

- 1,2-Dichloroethane
- Ice

Procedure:

- In a reaction vessel, dissolve 2-aminopyridine in 1,2-dichloroethane with stirring.
- Cool the mixture to below 10°C.
- Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to proceed for several hours. The reaction mixture will typically change color from light yellow to red-wine.
- Upon completion, cool the reaction mixture to room temperature.
- Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.
- Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.
- Pour the residue slowly into ice water to precipitate the dark yellow product.
- Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

## Detailed Experimental Protocol: Boc Protection of 2-Amino-5-nitropyridine

The following is a general procedure for the N-tert-butoxycarbonylation of an amino group, which can be adapted for 2-amino-5-nitropyridine.

Materials:

- 2-Amino-5-nitropyridine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium hydroxide)
- A suitable solvent (e.g., tetrahydrofuran, dichloromethane, or a biphasic system)

#### Procedure:

- Dissolve 2-amino-5-nitropyridine in the chosen solvent.
- Add the base to the solution.
- Add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ), either neat or as a solution in the same solvent, to the reaction mixture. The reaction is often performed at room temperature.
- Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, quench the reaction (e.g., with water or a mild acid).
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **tert-butyl (5-nitropyridin-2-yl)carbamate**.

## Spectroscopic Data (Representative)

While specific spectra for **tert-butyl (5-nitropyridin-2-yl)carbamate** are not readily available in the public domain, representative data for similar carbamate compounds can provide an indication of the expected spectral features.

## Infrared (IR) Spectroscopy

The IR spectrum of a tert-butyl carbamate will typically show characteristic absorption bands.

Functional Group	Approximate Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3400-3200
C-H Stretch (aliphatic)	3000-2850
C=O Stretch (carbamate)	1725-1700
N-H Bend	1550-1500
C-N Stretch	1250-1020
NO <sub>2</sub> Asymmetric Stretch	1560-1515
NO <sub>2</sub> Symmetric Stretch	1355-1315

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

## Biological Activity and Potential Applications

**tert-Butyl (5-nitropyridin-2-yl)carbamate** is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity.<sup>[1]</sup> The presence of the nitropyridine and carbamate moieties suggests several avenues for its application in drug discovery and agrochemical research.

## Role as a Synthetic Intermediate

This compound is a valuable intermediate for introducing a protected amino-nitropyridine scaffold into a larger molecule. The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized. The nitro group can also be reduced to an amino group, providing another site for chemical modification.

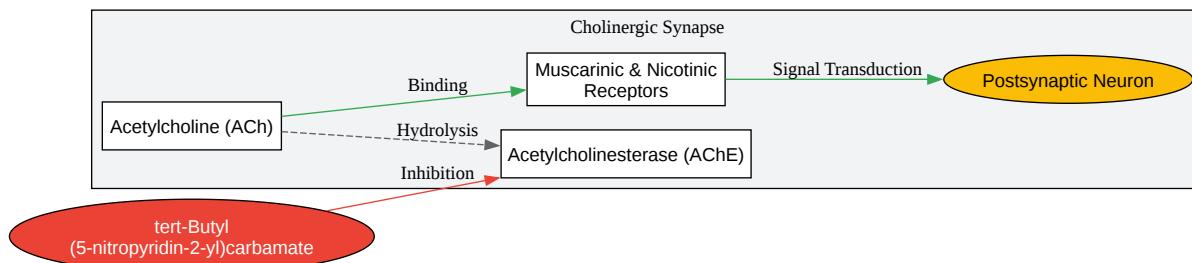
## Potential Biological Targets

While specific biological targets for **tert-butyl (5-nitropyridin-2-yl)carbamate** have not been explicitly identified in the reviewed literature, compounds containing nitropyridine and carbamate motifs have been investigated for a range of biological activities.

- **Enzyme Inhibition:** Carbamates are a known class of enzyme inhibitors, most notably acetylcholinesterase inhibitors.<sup>[5]</sup> The nitropyridine moiety can also contribute to binding and inhibitory activity against various enzymes.<sup>[6]</sup> Derivatives of 5-nitropyridin-2-yl have shown inhibitory activity against enzymes like chymotrypsin and urease.<sup>[6]</sup>
- **Antimicrobial and Antifungal Activity:** Nitropyridine derivatives have been reported to exhibit antimicrobial and antifungal properties.<sup>[6]</sup>
- **Anticancer Activity:** Some nitropyridine derivatives have been investigated as potential anticancer agents, for example, as inhibitors of cytosolic thioredoxin reductase 1.<sup>[6]</sup>

## General Signaling Pathway Involvement for Carbamates

Carbamates are known to interact with the cholinergic system by inhibiting acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of muscarinic and nicotinic receptors. While this is a general mechanism for many carbamates, the specific activity of **tert-butyl (5-nitropyridin-2-yl)carbamate** would need to be experimentally determined.



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